Cas no 54120-91-1 (2-Chloro-5-nitro-1,3-benzoxazole)

2-Chloro-5-nitro-1,3-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a chloro group at the 2-position and a nitro group at the 5-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the chloro group offers a versatile handle for further functionalization. Its stability under standard conditions and compatibility with common organic solvents make it a practical building block for constructing complex molecules. Applications include the development of bioactive compounds, where its scaffold contributes to binding interactions in target systems.
2-Chloro-5-nitro-1,3-benzoxazole structure
54120-91-1 structure
Product Name:2-Chloro-5-nitro-1,3-benzoxazole
CAS No:54120-91-1
MF:C7H3ClN2O3
MW:198.563320398331
MDL:MFCD11111726
CID:1040746
PubChem ID:10352723
Update Time:2025-08-01

2-Chloro-5-nitro-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-nitrobenzo[d]oxazole
    • 2-Chloro-5-nitro-1,3-benzoxazole
    • BENZOXAZOLE, 2-CHLORO-5-NITRO-
    • 2-chloro-5-nitrobenzoxazole
    • 2-chloro-5-nitro-benzooxazole
    • 2-Chloro-5-nitrobenzooxazole
    • JDESVZPWUYUPRC-UHFFFAOYSA-N
    • FCH889297
    • AB63675
    • SY015429
    • OR310950
    • AM100926
    • AB0057392
    • AX8235055
    • Z4853
    • ST24022162
    • DTXSID70438538
    • A870538
    • EN300-101668
    • CS-0307937
    • DB-087330
    • FK-0723
    • 54120-91-1
    • SCHEMBL2244450
    • AKOS006307448
    • MFCD11111726
    • MDL: MFCD11111726
    • Inchi: 1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
    • InChI Key: JDESVZPWUYUPRC-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=C(C=CC=2O1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.9832197g/mol
  • Monoisotopic Mass: 197.9832197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 71.8

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2-Chloro-5-nitro-1,3-benzoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:54120-91-1)2-Chloro-5-nitro-1,3-benzoxazole
Order Number:A870538
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:23
Price ($):490.0
Email:sales@amadischem.com

Additional information on 2-Chloro-5-nitro-1,3-benzoxazole

2-Chloro-5-Nitro-1,3-Benzoxazole: A Comprehensive Overview

The compound with CAS No. 54120-91-1, commonly referred to as 2-Chloro-5-Nitro-1,3-Benzoxazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The benzoxazole core of this molecule provides a rigid and planar structure, which is often desirable in drug design due to its ability to interact with biological targets through π-π stacking or hydrogen bonding.

2-Chloro-5-Nitro-1,3-Benzoxazole is characterized by its unique substitution pattern. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position introduces significant electronic effects into the molecule. The chlorine atom acts as an electron-withdrawing group (EWG), while the nitro group is a strong EWG as well. These substituents not only influence the electronic properties of the benzoxazole ring but also enhance its reactivity in various chemical reactions. Recent studies have shown that such substitution patterns can significantly impact the bioavailability and pharmacokinetics of drug candidates.

The synthesis of 2-Chloro-5-Nitro-1,3-Benzoxazole typically involves multi-step processes that include nucleophilic aromatic substitution and oxidation reactions. Researchers have explored various methodologies to optimize the synthesis of this compound, focusing on improving yield and reducing reaction time. For instance, a study published in 2023 highlighted the use of microwave-assisted synthesis to achieve higher yields and faster reaction rates compared to traditional methods.

One of the most promising applications of 2-Chloro-5-Nitro-1,3-Benzoxazole lies in its potential as a building block for drug development. The molecule's ability to act as a scaffold for incorporating diverse functional groups makes it highly versatile. Recent research has demonstrated its utility in designing inhibitors for kinases and other enzymes involved in cancer pathways. For example, a 2023 study reported that derivatives of this compound exhibited potent inhibitory activity against Aurora kinase A, a key target in anti-cancer therapy.

In addition to its role in drug discovery, 2-Chloro-5-Nitro-1,3-Benzoxazole has also found applications in materials science. Its rigid structure and conjugated system make it suitable for use in organic electronics. A 2023 paper explored its potential as an electron-deficient component in donor–acceptor copolymers for organic photovoltaic devices. The study revealed that incorporating this compound into polymer backbones significantly improved charge transport properties and device efficiency.

The electronic properties of 2-Chloro-5-Nitro-1,3-Benzoxazole have been extensively studied using computational methods such as density functional theory (DFT). These studies have provided insights into its frontier molecular orbitals and reactivity trends. For instance, calculations have shown that the nitro group at the 5-position significantly lowers the HOMO energy level, making the molecule more electron-deficient and reactive towards nucleophilic attack.

From an environmental perspective, understanding the fate and behavior of 2-Chloro-5-Nitro-1,3-Benzoxazole in natural systems is crucial for assessing its potential risks. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. A 2023 study reported that microbial communities exposed to this compound exhibited increased metabolic activity, suggesting potential pathways for bioremediation.

In conclusion, CAS No. 54120-91-1, or 2-Chloro-5-Nitro-1,3-Benzoxazole, stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique substitution pattern confers electronic properties that make it an attractive candidate for drug development and materials science. As research continues to uncover new insights into its chemistry and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:54120-91-1)2-Chloro-5-nitro-1,3-benzoxazole
A870538
Purity:99%
Quantity:5g
Price ($):490.0
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